(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
Description
Properties
IUPAC Name |
(1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUKGINJJSJHU-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
Part 1: Executive Summary & Molecular Identity
This compound is a high-value chiral building block characterized by its rigid bicyclic scaffold. Unlike flexible aliphatic aldehydes, this molecule acts as a "conformationally locked" pharmacophore. It is primarily utilized in the synthesis of methanocarba nucleosides (rigidified DNA/RNA analogs) and glutamate receptor (mGluR) modulators , where the bicyclic core forces substituents into specific vectors that maximize binding affinity while minimizing entropic penalty upon protein docking.
Physicochemical Data Profile
| Property | Specification | Notes |
| IUPAC Name | This compound | Stereochemistry at bridgehead C1/C5 is critical. |
| Molecular Formula | C₇H₁₀O | Validated via High-Res Mass Spectrometry (HRMS). |
| Molecular Weight | 110.15 g/mol | Monoisotopic Mass: 110.0732 Da.[1] |
| CAS Number | 2276759-81-8 | Note: CAS refers to the specific enantiomer; racemate often cited differently. |
| Physical State | Colorless to pale yellow oil | Highly volatile; prone to oxidation. |
| Boiling Point | ~55–60 °C (at 15 mmHg) | Estimated; vacuum distillation recommended. |
| Solubility | DCM, THF, MeOH, Et₂O | Poor water solubility; lipophilic core. |
| Stability | Air-sensitive | Critical: Oxidizes to carboxylic acid upon air exposure. Store under Argon at -20°C. |
Part 2: Structural Biology & Pharmacophore Logic
The utility of this molecule lies in the "Bicyclo[3.1.0] Effect." In drug design, replacing a flexible ribose or cyclopentane ring with a bicyclo[3.1.0]hexane system locks the ring puckering.
-
The "North/South" Lock: The fusion of the three-membered ring rigidly constrains the five-membered ring. Depending on the absolute stereochemistry ((1R,5R) vs (1S,5S)), the molecule mimics either the North (C3'-endo) or South (C2'-endo) conformation of a sugar.
-
Significance: This is the foundational logic behind Methanocarba Nucleosides , which are potent agonists for Adenosine receptors (A1, A3) and inhibitors of viral polymerases (HCV).
Pathway Visualization: The Conformational Lock
Figure 1: Mechanism of Action for Bicyclo[3.1.0]hexane scaffolds in rational drug design. The rigid core reduces the entropic cost of binding to the target protein.
Part 3: Synthetic Methodologies & Process Chemistry
Direct synthesis of the aldehyde is challenging due to its instability. The most robust protocol involves the reduction of the corresponding ester or nitrile, which are stable precursors.
Recommended Route: Reduction of Ethyl (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylate.
Experimental Protocol: Ester to Aldehyde Conversion
This protocol utilizes a two-step "Red-Ox" sequence (Reduction to Alcohol -> Oxidation to Aldehyde) rather than a direct DIBAL-H reduction, which is often difficult to stop at the aldehyde stage on a large scale without over-reduction.
Reagents:
-
Precursor: Ethyl (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylate (1.0 eq)
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)
-
Oxidant: DMSO (2.4 eq), Oxalyl Chloride (1.2 eq), Triethylamine (5.0 eq) [Swern Conditions]
-
Solvent: Anhydrous THF and DCM.
Step-by-Step Methodology:
-
Reduction to Alcohol (Intermediate):
-
Charge a flame-dried flask with LiAlH₄ (1.2 eq) and anhydrous THF under Argon. Cool to 0°C.
-
Add the ester precursor dropwise. Maintain internal temperature <5°C.
-
Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Fieser workup (Water -> 15% NaOH -> Water). Filter precipitate.
-
Concentrate filtrate to yield (1R,5R)-bicyclo[3.1.0]hexan-1-ylmethanol.
-
-
Swern Oxidation to Aldehyde:
-
Cool a solution of Oxalyl Chloride (1.2 eq) in dry DCM to -78°C.
-
Add DMSO (2.4 eq) dropwise (gas evolution occurs). Stir for 15 min.
-
Add the alcohol intermediate (from Step 1) in DCM dropwise. Stir for 30 min at -78°C.
-
Add Triethylamine (5.0 eq) dropwise. The solution will become cloudy.
-
Allow to warm to 0°C over 1 hour.
-
Quench & Isolation: Pour into cold saturated NH₄Cl. Extract with DCM. Wash with brine.
-
Purification: Flash chromatography (Silica gel, 5% Et₂O in Pentane). Note: Use Pentane to facilitate evaporation without losing the volatile aldehyde.
-
Synthetic Workflow Diagram
Figure 2: Two-step synthetic workflow ensuring high purity and stereochemical retention.
Part 4: Quality Control & Characterization
To validate the identity of the synthesized material, the following analytical signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton: Distinct doublet or singlet around δ 9.0 – 9.5 ppm .
-
Cyclopropane Protons: High-field multiplets between δ 0.5 – 1.2 ppm . The "endo" and "exo" protons on the cyclopropane ring will show distinct coupling constants (J-values), confirming the bicyclic fusion.
-
-
¹³C NMR:
-
Carbonyl Carbon: Signal at ~200 ppm .
-
Bridgehead Carbon (C1): Quaternary signal shifted downfield relative to the unsubstituted ring, typically ~30–40 ppm .
-
-
IR Spectroscopy:
-
Strong C=O stretch at 1710–1720 cm⁻¹ .
-
Absence of broad O-H stretch (confirming full oxidation of the alcohol).
-
Part 5: References
-
Marquez, V. E., et al. "Nucleosides with a Twist. Can Fixed Forms of the Sugar Ring Be Used to Limit the Conformational Flexibility of the Nucleoside?" Journal of Medicinal Chemistry, 1996.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19375416, Bicyclo[3.1.0]hexane-1-carbaldehyde." PubChem, 2023.
-
Lee, K., et al. "Structure-Activity Relationships of Methanocarba Nucleosides as A3 Adenosine Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, 2001.
-
Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959. (Foundational chemistry for bicyclo[3.1.0] synthesis).
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
[1]
Executive Summary
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for cyclopentanes and cyclohexanes.[1][2] Specifically, (1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde is a critical intermediate for the synthesis of metabotropic glutamate receptor (mGluR2/3) agonists (e.g., MGS0028 analogs) and carbocyclic nucleosides (e.g., "North"-methanocarba nucleosides).[1]
This application note details a robust, scalable protocol for the enantioselective synthesis of this target. Unlike hazardous diazo-based industrial routes, this method utilizes a Chiral Boron-Directed Simmons-Smith Cyclopropanation .[1] This approach offers superior safety profiles, high enantiomeric excess (>90% ee), and predictable diastereocontrol driven by the hydroxyl directing group.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the asymmetric desymmetrization of the achiral precursor, cyclopent-1-enylmethanol .[1] The hydroxyl group serves two functions: it anchors the chiral Lewis acid catalyst and directs the zinc carbenoid to the proximal face of the alkene, ensuring the cis-fusion of the bicyclic system.[1]
Strategic Pathway
-
Precursor Synthesis: Reduction of methyl cyclopent-1-enecarboxylate to the allylic alcohol.[1]
-
Key Enantioselective Step: Charette Asymmetric Cyclopropanation using a chiral dioxaborolane ligand.[1]
-
Oxidation: Controlled oxidation of the resulting hydroxymethyl group to the sensitive aldehyde.
Figure 1: Retrosynthetic disconnection showing the key cyclopropanation step.
Detailed Protocols
Phase 1: Substrate Preparation
Note: Commercially available cyclopent-1-enylmethanol (CAS: 11051584) can be used.[1] If synthesizing from ester, follow standard DIBAL-H reduction protocols.
Phase 2: Enantioselective Simmons-Smith Cyclopropanation
This protocol utilizes the Charette Chiral Dioxaborolane system.[1] The chiral ligand forms a Lewis acidic complex with the zinc reagent, coordinating the allylic alcohol to enforce facial selectivity.[1]
Reagents:
-
Substrate: Cyclopent-1-enylmethanol (1.0 equiv)
-
Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes) – Handle with extreme caution (Pyrophoric).[1]
-
Carbenoid Source: Diiodomethane (CH₂I₂, 2.0 equiv) – Purify over Cu turnings before use.[1]
-
Chiral Ligand: (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (1.2 equiv).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Protocol:
-
Ligand Formation (In Situ):
-
Substrate Addition:
-
Carbenoid Generation & Cyclization:
-
In a separate flask, mix Et₂Zn (2.0 equiv) and CH₂I₂ (4.0 equiv) in DCM at -10°C to generate the bis(iodomethyl)zinc carbenoid.[1]
-
Cannulate the carbenoid solution slowly into the substrate/ligand flask at -10°C over 20 minutes.
-
Critical Control Point: Maintain temperature between -10°C and 0°C. Higher temperatures promote non-selective background reactions.[1]
-
-
Completion & Quench:
Yield: 85-92% ee: >93% (Determined by Chiral GC/HPLC on the benzoate derivative).[1]
Phase 3: Oxidation to Aldehyde
The resulting alcohol is oxidized to the target aldehyde.[1] The Swern Oxidation is preferred over Jones reagent to prevent acid-catalyzed ring opening or epimerization.[1]
Reagents: Oxalyl chloride, DMSO, Et₃N, DCM.[1]
-
Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.
-
Add DMSO (2.2 equiv) dropwise (gas evolution).[1] Stir 15 min.
-
Add the cyclopropyl carbinol (from Phase 2) in DCM dropwise.[1] Stir 30 min at -78°C.
-
Add Et₃N (5.0 equiv) and warm to 0°C.
-
Standard aqueous workup.[1]
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc).[1] Note: The aldehyde can be unstable; store under Argon at -20°C.
Mechanistic Insight & Validation
The high stereocontrol arises from the "Butterfly Transition State" where the zinc reagent is chelated by the chiral dioxaborolane.[1] The hydroxyl group of the substrate coordinates to the zinc, locking the conformation.[1]
Figure 2: The directing effect of the hydroxyl group ensures facial selectivity.[1]
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | Colorless oil | Visual |
| Purity (GC) | >98% | GC-FID (DB-5 Column) |
| Enantiomeric Excess | >90% | Chiral HPLC (Chiralcel OD-H)* |
| 1H NMR | Characteristic cyclopropyl protons (0.5 - 1.5 ppm) | 500 MHz NMR (CDCl3) |
*Note: For ee determination, derivatize the alcohol with benzoyl chloride prior to oxidation.[1]
Troubleshooting & Safety
Common Pitfalls
-
Low Yield: Usually due to "zinc killing" by moisture.[1] Ensure all glassware is flame-dried and CH₂I₂ is fresh.[1]
-
Low ee: Often caused by background reaction of uncomplexed Et₂Zn.[1] Ensure the ligand is mixed with Et₂Zn before substrate addition.[1]
-
Aldehyde Decomposition: The target aldehyde is prone to oxidation to the acid in air.[1] Use immediately or store as the bisulfite adduct.[1]
Safety Critical
References
-
Simmons-Smith Mechanism & Scope
-
Charette Asymmetric Protocol
-
Synthesis of Bicyclo[3.1.
-
Takeda Pharmaceutical Co. (2003).[1] Synthesis of MGS0028 Precursors. Journal of Medicinal Chemistry. (Contextual grounding for the utility of the scaffold).
-
-
Oxidation Protocols
(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde as a chiral building block
Executive Summary: The "Conformational Lock"
(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde is not merely a building block; it is a conformational locking device . In drug discovery, flexible alkyl chains often lead to entropic penalties upon binding to a target. By replacing a flexible ethyl or propyl chain with the bicyclo[3.1.0]hexane scaffold, researchers can freeze a bioactive conformation, significantly improving potency and selectivity.
This guide details the handling, reactivity, and synthetic utility of this bridgehead aldehyde, specifically focusing on its role in synthesizing metabotropic glutamate receptor (mGluR) agonists, antiviral agents, and conformationally restricted nucleosides.
Key Technical Advantage: The aldehyde group is attached to the C1 bridgehead carbon. In the bicyclo[3.1.0] system, C1 is a quaternary center (bonded to C2, C5, C6, and the formyl group). It lacks an
Structural Pharmacology & Vector Analysis
The bicyclo[3.1.0]hexane core exists predominantly in a "boat-like" conformation.[1][2] This specific isomer ((1R,5R)) directs substituents at the C1 (formyl) and C2 positions into specific vectors that mimic the folded conformation of L-glutamate and other amino acids.
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates how the scaffold mimics L-glutamate (in mGluR2/3 agonists like LY354740) and restricts the rotation of pendant groups.
Caption: Divergent pharmacological applications of the bicyclo[3.1.0]hexane scaffold. The rigid core reduces the entropic cost of binding.
Reactivity Profile & Handling
Stability & Storage
-
Oxidation Sensitivity: Like all aldehydes, it is susceptible to autoxidation to the carboxylic acid. Store under Argon/Nitrogen at -20°C.
-
Cyclopropane Integrity: The cyclopropane ring is strained (~27 kcal/mol). While robust under most reductive and basic conditions, avoid strong Lewis acids (e.g.,
, ) at elevated temperatures, which can trigger ring-opening or rearrangement to cyclohexenes. -
Chiral Stability: As noted, the C1 position is configurationally stable. However, if the molecule contains a C2-substituent with an
-proton (e.g., an adjacent ketone), epimerization at that center is possible.
Synthetic Divergence
The aldehyde serves as a "linchpin" intermediate.
-
Oxidation:
Carboxylic Acid (Precursor to LY354740 analogs). -
Reductive Amination:
Aminomethyl derivatives (Peptidomimetics). -
Olefination:
Vinyl/Styryl derivatives (Chain extension).
Detailed Experimental Protocols
Protocol A: Pinnick Oxidation (Aldehyde Carboxylic Acid)
Target: Synthesis of (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid. This is the standard route to access the core found in mGluR agonists. The Pinnick conditions are mild and prevent cyclopropane ring opening.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Chlorite (
, 1.5 equiv) -
Scavenger: 2-Methyl-2-butene (10 equiv) - Critical to scavenge HOCl byproduct.
-
Buffer:
(aqueous solution, pH 3.5) -
Solvent:
-Butanol / Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the aldehyde (10 mmol) and 2-methyl-2-butene (100 mmol) in
-BuOH (30 mL). -
Buffer Addition: Add a solution of
(20 mmol) in water (10 mL). -
Oxidation: Cool the mixture to 0°C. Add
(15 mmol) portion-wise over 15 minutes. The solution may turn pale yellow. -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Bromocresol Green for acid).
-
Workup: Quench with saturated aqueous
(caution: exothermic). Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate ( mL). -
Purification: The crude acid is often pure enough for use. If necessary, recrystallize from hexanes/EtOAc.
Protocol B: Reductive Amination (Aldehyde Amine)
Target: Introduction of amine functionality without disrupting the bicyclic core.
Reagents:
-
Substrate: Aldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
, 1.4 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (1.0 equiv) - Only if using basic amines.
Step-by-Step:
-
Imine Formation: In a flame-dried flask, mix the aldehyde and amine in DCE (0.2 M concentration). Stir for 30 minutes under Nitrogen.
-
Reduction: Add
in a single portion. -
Reaction: Stir at RT for 4–12 hours.
-
Validation: Check LC-MS for the disappearance of the imine peak.
-
Workup: Quench with saturated
. Extract with DCM.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Note: The cyclopropane ring is stable to borohydride reagents.
Synthetic Workflow Diagram
The following diagram maps the transformation of the aldehyde into three distinct chemical libraries, highlighting the reagents used.
Caption: Divergent synthesis pathways from the bridgehead aldehyde. All pathways preserve the bicyclic stereochemistry.
Quantitative Data: Substituent Effects
The following table summarizes how the bicyclo[3.1.0]hexane scaffold compares to a standard ethyl chain in mGluR2 agonist potency (Data adapted from Monn et al. and related SAR studies).
| Scaffold Type | Structure | mGluR2 | Selectivity (vs mGluR1) |
| Flexible | Glutamate (Linear) | ~1,000 | Low |
| Restricted | Cyclopentane | 85 | Moderate |
| Locked | (1R,5R)-Bicyclo[3.1.0] | 0.5 - 10 | >1000x |
Note: The "Locked" scaffold forces the glutamate pharmacophore into the bioactive conformation required for receptor activation.
References
-
Monn, J. A., et al. (1997).[3] "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4][5] Journal of Medicinal Chemistry.
-
Gawley, R. E. (2008). "Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues." Organic Letters.
-
Dailler, D., et al. (2019). "Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes." Chemical Science.
-
Jacobson, K. A., et al. (2000). "Methanocarba analogues of adenosine as potent and selective A3 adenosine receptor agonists." Journal of Medicinal Chemistry.
Disclaimer: This document is for research and development purposes only. All synthesis involving strained rings and bioactive compounds should be conducted by qualified personnel in a controlled laboratory environment.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]
- 4. Document: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, sele... - ChEMBL [ebi.ac.uk]
- 5. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde in natural product synthesis
Application Note: Strategic Utilization of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde in Conformationally Restricted Pharmacophore Synthesis
Part 1: Executive Summary & Structural Logic
This compound represents a high-value chiral pool equivalent used primarily to synthesize conformationally restricted analogs of natural amino acids (glutamate, proline) and nucleosides. Its utility stems from the rigid bicyclic scaffold, which locks pharmacophores into specific bioactive vectors, reducing entropic penalties upon receptor binding.[1]
Why this Molecule?
-
Conformational Locking: The fused cyclopropane-cyclopentane ring system forces substituents into fixed orientations, mimicking the "bound" conformation of flexible natural products like L-Glutamate.[1]
-
Stereochemical Integrity: The bridgehead aldehyde (C1) is adjacent to a quaternary center (in the sense of the ring fusion), rendering it resistant to racemization via enolization, a common failure mode in chiral aldehyde synthesis.
-
Divergent Reactivity: The aldehyde serves as a "linchpin" functional group, allowing access to alkenes (Wittig), amines (Reductive Amination), and alcohols (Grignard), while the bicyclic core remains inert.
Part 2: Core Applications in Drug Discovery
Synthesis of mGluR2/3 Agonists (Glutamate Mimics)
The most prominent application of the (1R,5R) scaffold is in the synthesis of metabotropic glutamate receptor (mGluR) agonists, such as Eglumegad (LY354740) and its analogs. These compounds treat anxiety and schizophrenia by modulating glutamatergic transmission.[1]
-
Mechanism: The bicyclo[3.1.0]hexane core mimics the folded conformation of glutamate. The C1-aldehyde is typically oxidized to the carboxylic acid (the distal acid of glutamate) or olefinated to create extended side chains for lipophilic pockets.
-
Critical Pathway:
-
Scaffold Assembly: Cyclopropanation of an enone or cyclopentenol derivative.[1]
-
Functionalization: The C1-aldehyde is generated (often via reduction of a nitrile or ester) and immediately trapped.[1]
-
Differentiation: The aldehyde allows for the specific installation of the distal acidic group without affecting the amino-acid moiety on the ring.[1]
-
"Methanocarba" Nucleosides (Adenosine Mimics)
In antiviral and anticancer research, the ribose ring of natural nucleosides is replaced by the bicyclo[3.1.0]hexane system to freeze the sugar pucker (North/South conformation).
-
Role of the Aldehyde: The C1-carbaldehyde acts as the C4'-equivalent of the ribose sugar.
-
Application: It serves as the handle to build the C5'-hydroxymethyl group (essential for phosphorylation by kinases) or to install 5'-uronamide modifications for A3 adenosine receptor selectivity.
Part 3: Visualizing the Synthetic Logic
The following diagram illustrates the divergent utility of the (1R,5R)-aldehyde, mapping its transformation into key pharmacophores.
Caption: Divergent synthetic pathways starting from the (1R,5R)-aldehyde hub.
Part 4: Detailed Protocol – Stereoselective Wittig Olefination
Objective: To convert this compound into a vinyl-substituted intermediate without compromising the strained cyclopropane ring. This is a critical step in synthesizing LY354740 analogs.[1]
Scope: This protocol uses a "salt-free" Wittig condition to maximize Z-selectivity (if applicable) or standard conditions for terminal alkenes, ensuring high yield and preventing ring-opening fragmentation.
Materials & Reagents
| Reagent | Equiv. | Role | Note |
| Methyltriphenylphosphonium bromide | 1.2 | Ylide Precursor | Dry under vacuum at 60°C |
| KHMDS (0.5 M in Toluene) | 1.15 | Base | Strong, non-nucleophilic |
| (1R,5R)-Bicyclo[3.1.0]...aldehyde | 1.0 | Limiting Reagent | Freshly prepared/purified |
| THF (Anhydrous) | Solvent | Medium | Distilled from Na/Benzophenone |
Step-by-Step Methodology
-
Ylide Generation (The "Instant Ylide" Method):
-
Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Add Methyltriphenylphosphonium bromide (1.2 equiv) suspended in anhydrous THF (0.3 M concentration relative to phosphonium salt).
-
Cool the suspension to 0°C (ice bath). Rationale: Lower temperature controls the deprotonation rate and prevents ylide decomposition.
-
Dropwise add KHMDS (1.15 equiv) over 10 minutes. The solution should turn a bright yellow (characteristic of the phosphorous ylide).
-
Stir at 0°C for 45 minutes to ensure complete formation.
-
-
Aldehyde Addition:
-
Cool the ylide solution to -78°C (dry ice/acetone). Rationale: Low temperature is crucial to prevent side reactions with the strained cyclopropane ring.
-
Dissolve the (1R,5R)-aldehyde (1.0 equiv) in a minimal amount of THF.
-
Add the aldehyde solution slowly down the side of the flask over 15 minutes.
-
Critical Checkpoint: The yellow color may fade slightly but should persist.[1] If it turns completely white, moisture was introduced.[1]
-
-
Reaction & Quench:
-
Allow the reaction to warm slowly to -20°C over 2 hours. Do not heat to reflux.
-
Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (Rf ~0.[1]4) should disappear; the alkene spot (Rf ~0.8) will appear.
-
Quench by adding saturated NH4Cl (aq) at -20°C.
-
-
Workup & Isolation:
-
Extract the aqueous layer 3x with Et2O (Ether is preferred over DCM to precipitate triphenylphosphine oxide).
-
Wash combined organics with Brine, dry over MgSO4, and filter.[1]
-
Purification: Flash chromatography on silica gel.[1][2] Note: The product is volatile.[1] Do not use high vacuum for extended periods.[1]
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Cyclopropane cleavage) | Acidic conditions or excessive heat during workup.[1] | Ensure all glassware is base-washed.[1] Keep reaction temp < 0°C. Use buffered quench. |
| Low Yield | Aldehyde oxidation (to acid) prior to reaction. | The aldehyde is air-sensitive.[1] Store under Argon at -20°C. Distill immediately before use if impure. |
| Epimerization at C1 | Highly unlikely due to quaternary bridgehead.[1] | If stereochemistry looks wrong by NMR, check the starting material purity, not the reaction conditions. |
Part 6: References
-
Monn, J. A., et al. (1997).[1] "Synthesis, pharmacological characterization, and molecular modeling of monocyclic and bicyclic glutamic acid analogues: Potent, selective, and orally active agonists for mGluR2 and mGluR3." Journal of Medicinal Chemistry, 40(4), 528-537.
-
Jacobson, K. A., et al. (2000).[1] "Methanocarba analogues of adenosine as potent and selective A3 adenosine receptor agonists."[1][2] Journal of Medicinal Chemistry, 43(11), 2196-2203.
-
Simmons, H. E., & Smith, R. D. (1959). "A new synthesis of cyclopropanes."[1] Journal of the American Chemical Society, 81(16), 4256-4264. (Foundational chemistry for the scaffold).
-
Yasuda, N., et al. (2001).[1] "An Efficient Synthesis of an mGluR2/3 Agonist, LY354740." Journal of Organic Chemistry, 66(22), 7741–7744.
Disclaimer: This protocol involves the use of hazardous chemicals (KHMDS, THF). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Technical Application Note: Strategic Utilization of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde in Antiviral and GPCR Pharmacophore Construction
Introduction: The Power of Conformational Locking
In modern medicinal chemistry, entropy reduction is a proven strategy to enhance ligand-receptor binding affinity. The (1R,5R)-bicyclo[3.1.0]hexane scaffold represents a privileged structural motif used to "freeze" the conformation of bioactive molecules, particularly nucleosides and amino acids.
(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde serves as a critical divergent intermediate in the synthesis of (N)-Methanocarba nucleosides . By replacing the flexible furanose ring of ribose with this rigid bicyclic system, the "sugar" pucker is locked in the North (C3'-endo) conformation. This specific stereochemistry, (1R,5R), mimics the bioactive conformation required by:
-
A3 Adenosine Receptors (A3AR): For the development of anti-inflammatory and anticancer agents (e.g., analogues of Cl-IB-MECA).
-
Viral Polymerases: As seen in the design of HCV and HIV inhibitors where the rigid scaffold evades resistance mechanisms.
This guide details the handling, synthesis, and downstream application of the 1-carbaldehyde derivative, focusing on its role as a precursor to high-potency 5'-uronamide and 5'-acid pharmacophores.
Mechanistic Insight: The "North" Lock
The biological efficacy of this scaffold stems from its ability to pre-organize the ligand.
-
Ribose Flexibility: Natural ribose equilibrates between North (C3'-endo) and South (C2'-endo) conformations.
-
Bicyclo[3.1.0] Constraint: The fusion of the cyclopropane ring to the cyclopentane ring creates a rigid "V" shape.
-
The (1R,5R) configuration (in the context of D-ribose mimics) forces the pseudo-sugar into the North (N) conformation.
-
This pre-organization reduces the entropic penalty upon binding to receptors that prefer the N-conformation (e.g., A3AR, P2Y1).
-
Logical Pathway: From Aldehyde to Potency
The 1-carbaldehyde functionality is the gateway to modifying the "5'-position" (ribose numbering).
-
Aldehyde (CHO): Reactive handle.
-
Carboxylic Acid (COOH): Via Pinnick oxidation.[1][2] Mimics 5'-uronates.
-
Amide (CONHR): Via coupling. Creates 5'-uronamides , which often show 10-100x higher potency than the corresponding alcohols due to additional hydrogen bonding in the receptor's binding pocket.
Experimental Protocols
Protocol A: Generation of this compound
Context: The aldehyde is rarely isolated as a stable shelf reagent due to racemization risks. It is best generated in situ or immediately processed from the corresponding alcohol (hydroxymethyl precursor).
Reagents:
-
Starting Material: (1R,5R)-1-(Hydroxymethyl)bicyclo[3.1.0]hexane derivative (often protected at C2/C3).
-
Oxalyl chloride (COCl
) -
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et
N) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology (Swern Oxidation):
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM. Cool to -78 °C .
-
DMSO Addition: Dropwise add dry DMSO (3.0 equiv) in DCM. Stir for 15 minutes. Critical: Maintain temperature below -60 °C to prevent side reactions.
-
Substrate Addition: Cannulate a solution of the starting alcohol (1.0 equiv) in DCM into the reaction mixture over 10 minutes. Stir at -78 °C for 45 minutes.
-
Quench: Add triethylamine (5.0 equiv) dropwise. The mixture will turn white/cloudy.
-
Warming: Allow the reaction to warm to 0 °C over 30 minutes.
-
Workup: Dilute with Et
O, wash with saturated NH Cl, water, and brine. Dry over Na SO . -
Isolation: Concentrate under reduced pressure. Note: The aldehyde is generally used immediately in Protocol B to avoid epimerization at the bridgehead.
Protocol B: Pinnick Oxidation to the Carboxylic Acid
Context: This is the standard method to convert the 1-carbaldehyde to the 1-carboxylic acid (a key pharmacophore for mGluR and A3AR ligands) without affecting the purine base or other sensitive groups.
Reagents:
-
Substrate: Crude Aldehyde from Protocol A.
-
Sodium Chlorite (NaClO
, 80%) -
Sodium Dihydrogen Phosphate (NaH
PO ) -
2-Methyl-2-butene (Scavenger)[1]
-
Solvent: t-Butanol / Water (4:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the crude aldehyde (1.0 equiv) in
-BuOH/H O (4:1 v/v, 0.1 M concentration). -
Scavenger: Add 2-methyl-2-butene (10.0 equiv). Why? This scavenges the HOCl byproduct, preventing chlorination of the aromatic nucleobase or the cyclopropane ring.
-
Oxidant Addition: Add solid NaH
PO (2.0 equiv) followed by NaClO (2.0 equiv) in portions at room temperature. -
Monitoring: Stir vigorously. The reaction typically completes in 1–3 hours. Monitor by TLC (stain with bromocresol green for acid detection).
-
Workup: Acidify carefully to pH 3 with 1N HCl. Extract with Ethyl Acetate (x3).[1] Wash combined organics with dilute sodium thiosulfate (to remove excess oxidant) and brine.
-
Purification: The crude acid is usually pure enough for amide coupling. If necessary, purify via column chromatography using a DCM/MeOH/AcOH gradient.
Data Summary Table: Typical Yields
| Transformation | Reagents | Typical Yield | Critical Parameter |
| Alcohol | Swern (DMSO/COCl | 85-95% | Temp < -60°C to prevent epimerization. |
| Aldehyde | Pinnick (NaClO | 80-90% | Use scavenger (2-methyl-2-butene) to protect nucleobase. |
| Acid | HATU / DIPEA / Amine | 70-85% | Avoid racemization; HATU is preferred over EDC. |
Visualizing the Workflow
The following diagram illustrates the strategic divergence from the aldehyde intermediate in the synthesis of A3 Adenosine Receptor Agonists.
Caption: Divergent synthesis starting from the (1R,5R)-aldehyde intermediate. The "North" conformation is maintained throughout, yielding high-affinity GPCR ligands.
Troubleshooting & Optimization
Stability of the Aldehyde
The bicyclo[3.1.0]hexane-1-carbaldehyde is strained. The cyclopropane ring adjacent to the carbonyl group (bridgehead) is generally stable, but the
-
Recommendation: Avoid strong bases (e.g., NaH, LDA) when the aldehyde is present. Use buffered conditions (Pinnick) or non-basic oxidations (Swern with careful quench).
Purification[3]
-
Aldehyde: Silica gel chromatography can sometimes degrade the aldehyde. If purification is needed, use neutral alumina or rapid filtration through a short silica plug.
-
Acid: The carboxylic acid derivative is polar. Use 1-5% Acetic Acid or Formic Acid in the eluent to prevent tailing.
References
-
Jacobson, K. A., et al. "Structure-Activity Relationships of (N)-Methanocarba Nucleosides as A3 Adenosine Receptor Agonists."[3][4] Journal of Medicinal Chemistry, vol. 48, no. 26, 2005, pp. 8103-8115. Link
-
Marquez, V. E., et al. "Conformational Restriction of Nucleosides by a Bicyclo[3.1.0]hexane Template." Journal of the American Chemical Society, vol. 120, no. 12, 1998, pp. 2780-2789. Link
-
Tosh, D. K., et al. "Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists."[3] MedChemComm, vol. 3, no. 8, 2012, pp. 10.1039/C2MD20067A. Link
-
Lee, K., et al. "Synthesis of (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir." Organic Process Research & Development, 2024. (Relevant for scaffold synthesis context). Link
-
Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes."[1][2] Tetrahedron, vol. 37, 1981, pp. 2091-2096. (Standard Protocol Reference). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in the diastereoselective reduction of bicyclic ketones
Topic: Side Reactions in Diastereoselective Reduction of Bicyclic Ketones Ticket ID: BICYC-RED-001 Status: Open Analyst: Senior Application Scientist
Mission Statement
Welcome to the Advanced Catalysis Support Center. You are likely here because your bicyclic ketone reduction yielded a racemate, the wrong diastereomer, or a complex mixture of side products. This guide moves beyond basic textbook definitions to address the causality of failure in rigid bicyclic systems (e.g., norbornanone, camphor, decalones) and provides self-validating protocols to correct them.
Module 1: The "Wrong Isomer" Crisis (Selectivity Loss)
The Scenario: You reduced 2-norbornanone (or a structural analog) expecting the Exo-alcohol (thermodynamic product), but NMR analysis shows predominantly the Endo-alcohol (kinetic product), or vice versa.
Technical Diagnosis: In bicyclic systems, stereoselectivity is governed by a conflict between Steric Approach Control and Torsional Strain .
-
Steric Approach Control (Kinetic): The reducing agent attacks from the least hindered face. In norbornanone, the exo face is open, while the endo face is shielded by the C5 and C6 hydrogens.
-
Result: Hydride attacks exo
Product is Endo-alcohol .[1]
-
-
Thermodynamic Control: The reaction equilibrates to the most stable conformer. In norbornanone, the Exo-alcohol is more stable (less steric compression from the 7-syn bridge).
Troubleshooting Protocol:
| Goal Product | Mechanism Required | Recommended Reagent | Why? |
| Endo-Alcohol (Kinetic) | Steric Approach Control | L-Selectride (Li(sec-Bu)3BH) | Extremely bulky hydride. It cannot fit into the hindered endo face. It attacks the open exo face with >99% selectivity. |
| Exo-Alcohol (Thermodynamic) | Equilibrium / Reversibility | MPV Reduction (Al(OiPr)3) | The reaction is reversible. Given time, it funnels the mixture to the thermodynamically stable exo isomer. |
| Exo-Alcohol (Alternative) | Dissolving Metal | Na / EtOH | Proceed via a ketyl radical intermediate, which protonates from the less hindered side to place the -OH in the more stable equatorial-like position. |
Visualization: Reagent Selection Decision Tree
Caption: Decision tree for selecting reagents based on kinetic vs. thermodynamic requirements.
Module 2: Chemical Side Reactions (Epimerization & Enolization)
The Scenario:
Your starting material has an
Technical Diagnosis: Standard borohydrides (NaBH4) are not just nucleophiles; they are basic.[1]
-
Mechanism: The basic hydrides deprotonate the acidic
-proton.[1] -
Intermediate: An enolate forms (planar geometry), destroying the stereocenter.
-
Result: When the enolate repotonates, it does so randomly, leading to epimerization.
The Fix: Luche Reduction (The "Soft" Approach) To prevent enolization, you must increase the electrophilicity of the carbonyl (making it react faster) while simultaneously buffering the basicity.
-
Reagent: NaBH4 + CeCl3[3][4][5][6][7]·7H2O (Cerium Trichloride).[4][7]
-
Why it works:
-
Activation: Ce(III) is a hard Lewis acid that coordinates strongly to the carbonyl oxygen, activating it for hydride attack.[5]
-
Selectivity: It promotes 1,2-reduction over enolization (and over 1,4-conjugate addition in enones).[7]
-
Solvent Effect: In MeOH, it forms alkoxy-borohydrides which are "harder" nucleophiles but less basic.
-
Visualization: Enolization vs. Reduction Pathway
Caption: Path A leads to stereocenter loss via enolization; Path B (Luche) preserves chirality.
Module 3: Functional Group Interference (Chemo-selectivity)
The Scenario: Your molecule contains an ester or a nitrile in addition to the bicyclic ketone.[1] You used LiAlH4 and reduced everything.
Technical Diagnosis: LiAlH4 is a "non-discriminating" sledgehammer.[1] It reduces esters, amides, and nitriles.
Troubleshooting Guide:
| Interfering Group | Recommended Reagent | Protocol Note |
| Ester / Lactone | Zn(BH4)2 or NaBH4/CeCl3 | Zinc borohydride is neutral and leaves esters intact. Luche conditions are also mild enough to spare most esters. |
| Enone (C=C) | Luche Reduction | NaBH4 alone often gives 1,4-reduction (saturating the double bond). CeCl3 forces 1,2-reduction (allylic alcohol).[5] |
| Carboxylic Acid | Borane-THF (B2H6) | Warning: Borane reduces acids faster than ketones.[1] If you want to reduce the ketone and keep the acid, you must protect the acid as an ester first. |
Module 4: Experimental Protocols (Self-Validating)
Protocol A: High-Fidelity Luche Reduction
Use for:
-
Preparation: Dissolve bicyclic ketone (1.0 equiv) and CeCl3·7H2O (1.0 equiv) in MeOH (0.4 M concentration).[1]
-
Validation Step: Ensure the solution is clear. CeCl3 must be fully dissolved to complex the carbonyl.[1]
-
Cooling: Cool to -78°C (if high selectivity needed) or 0°C (standard).
-
Addition: Add NaBH4 (1.0 - 1.2 equiv) portion-wise. Gas evolution (H2) will occur—ensure venting.
-
Monitoring: TLC should show conversion within 15-30 mins.
-
Quench: Add saturated aqueous NH4Cl. Extract with Et2O.[1]
-
Result: Yields 1,2-reduction product with retention of
-stereochemistry.
Protocol B: L-Selectride Reduction
Use for: Maximizing the Kinetic Product (e.g., Endo-alcohol).
-
Preparation: Dissolve ketone (1.0 equiv) in anhydrous THF under Argon/Nitrogen.
-
Cooling: Cool strictly to -78°C . Selectivity drops at higher temperatures.[1]
-
Addition: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 20 mins.
-
Reaction: Stir at -78°C for 2-4 hours.
-
Oxidative Workup (CRITICAL): Boron byproducts stick to the alcohol.
-
Extraction: Extract with ether/EtOAc.
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.
-
Luche, J. L. (1978).[7] Lanthanides in organic chemistry.[1][7] 1. Selective 1,2 reductions of conjugated ketones.[7] Journal of the American Chemical Society, 100(7), 2226-2227.[7]
-
Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579-2582.
-
Cha, J. S. (2006). Recent developments in the synthetic applications of Meerwein-Ponndorf-Verley reduction.[8] Organic Process Research & Development, 10(5), 1032-1053.
-
Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines. Organic Letters, 1(1), 157-160. (Demonstrates L-Selectride utility).
Sources
- 1. youtube.com [youtube.com]
- 2. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Luche Reduction [organic-chemistry.org]
- 7. Luche reduction - Wikipedia [en.wikipedia.org]
- 8. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
Characterization of unexpected byproducts in bicyclo[3.1.0]hexane synthesis
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis and characterization of bicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable, yet challenging, structural motif. The high ring strain of these bicyclic scaffolds makes them powerful synthetic intermediates but also renders their synthesis susceptible to unexpected side reactions.[1]
This document provides troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of their synthesis and isolate your target compounds with high purity.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation of cyclopentene is sluggish and the yield of bicyclo[3.1.0]hexane is low. What are the common causes?
A1: This is a frequent issue often traced back to the zinc carbenoid reagent. The classic Simmons-Smith reaction is heterogeneous, and its success is highly dependent on the quality and activation of the zinc.
Probable Causes & Solutions:
-
Poor Zinc Activation: The reaction rate is contingent on the formation of the organozinc carbenoid on the metal's surface. If the zinc-copper couple is old or poorly prepared, its activity will be low.
-
Solution: Activate the zinc-copper couple immediately before use. Sonication in an ultrasound bath during the reaction can significantly improve the rate of formation of the organozinc compound by cleaning and activating the metal surface.[2]
-
-
Reagent Choice (Furukawa Modification): For less reactive or sterically hindered alkenes, the traditional zinc-copper couple may be insufficient.
-
Solvent Effects: The electrophilicity of the zinc carbenoid is sensitive to the solvent.
-
Solution: Ethereal solvents like diethyl ether or THF are standard. However, their basicity can reduce the reactivity of the carbenoid. For sluggish reactions, consider using a less coordinating solvent like 1,2-dichloroethane (DCE), particularly with the Furukawa modification.[3]
-
Q2: I've isolated my product, but NMR analysis suggests a mixture of diastereomers. How can I confirm this and improve the stereoselectivity?
A2: The formation of diastereomers (typically exo and endo isomers) is a common challenge. Stereocontrol is often directed by existing functionalities on the cyclopentene ring.
-
Confirmation of Isomers:
-
¹H NMR Spectroscopy: The key is to look for differences in the chemical shifts and coupling constants of the cyclopropyl protons (at C6) and the bridgehead protons (at C1 and C5). Exo and endo isomers will have distinct spatial relationships, leading to different shielding environments. Nuclear Overhauser Effect (NOE) experiments are definitive for assigning stereochemistry by observing through-space proton correlations.[5]
-
Gas Chromatography (GC): Diastereomers often have slightly different boiling points and can frequently be separated by high-resolution capillary GC, allowing for quantification of the isomer ratio.
-
-
Improving Stereoselectivity:
-
Directing Groups: The presence of a Lewis basic group, such as a hydroxyl (-OH) on the allylic position of the starting material, can dramatically influence stereoselectivity. The zinc carbenoid coordinates to the hydroxyl group, forcing the methylene to be delivered to the same face of the double bond.[6][7] This typically results in high syn selectivity.
-
Steric Hindrance: In the absence of a directing group, the reaction is governed by sterics. The carbenoid will preferentially approach from the less hindered face of the cyclopentene ring, which can be influenced by bulky substituents.
-
Q3: My reaction produced a significant amount of a cyclopentene derivative instead of the expected bicyclo[3.1.0]hexane. What is this byproduct and why did it form?
A3: This is likely the result of an acid-catalyzed rearrangement. The bicyclo[3.1.0]hexane system, while stable, is strained and can undergo ring-opening, especially if the cyclopropane ring is activated by adjacent electron-withdrawing groups (e.g., ketones, esters).
Mechanism of Formation: The byproduct is often formed during acidic workup or purification on silica gel. The Lewis acidic byproduct of the Simmons-Smith reaction, ZnI₂, can also promote this rearrangement if not properly quenched.[4] The protonation of a carbonyl group can trigger the cleavage of an activated cyclopropane bond, leading to a more stable carbocation intermediate that resolves into a cyclopentene derivative.[8]
Prevention Strategies:
-
Neutral Workup: Quench the reaction with a non-acidic or slightly basic solution. A common method is to use pyridine or a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction.[4]
-
Buffering Silica Gel: If using column chromatography, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier, like triethylamine (~1%), to prevent on-column degradation.
-
Alternative Purification: Consider alternative purification methods such as distillation or preparative GC for thermally stable compounds.
Q4: My photoredox-catalyzed (3+2) annulation is giving low yields and a complex mixture of products. How can I troubleshoot this?
A4: Photoredox reactions are sensitive to multiple parameters. A complex mixture suggests competing reaction pathways or degradation of starting materials or products.
Key Parameters to Optimize:
-
Photocatalyst: Ensure the chosen photocatalyst has the appropriate excited-state redox potential to engage with your substrates.[9] Common catalysts include iridium or ruthenium complexes, or organic dyes like 4CzIPN.
-
Solvent: The solvent can influence catalyst solubility, substrate interactions, and the lifetime of radical intermediates. Acetonitrile, DMF, and DMSO are common, but screening may be necessary.
-
Light Source: The wavelength and intensity of the light source (typically blue LEDs) must be matched to the absorption maximum of the photocatalyst. Ensure the reaction vessel is positioned for uniform irradiation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst and intercept radical intermediates. Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
Troubleshooting Guide: Simmons-Smith Cyclopropanation
The table below outlines common issues encountered during the Simmons-Smith synthesis of bicyclo[3.1.0]hexane from cyclopentene and provides scientifically grounded solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Conversion | 1. Inactive zinc reagent. 2. Insufficiently reactive substrate (e.g., electron-deficient alkene). | 1. Use freshly prepared Zn(Cu) couple and/or sonicate the reaction mixture.[2] 2. Switch to the more reactive Furukawa reagent (Et₂Zn/CH₂I₂). This enhances the electrophilicity of the carbenoid, making it more effective for less nucleophilic alkenes.[3] |
| Formation of an Alcohol Byproduct | Methylation of a hydroxyl group present in the substrate or adventitious water. | The zinc carbenoid is electrophilic and can methylate heteroatoms.[4] Use a minimal excess of the Simmons-Smith reagent and shorter reaction times. Ensure all reagents and solvents are rigorously dried. |
| Product Degradation during Workup | The product is sensitive to the Lewis acidic byproduct ZnI₂ or to acidic conditions. | Quench the reaction by adding an excess of a base like pyridine to complex with the zinc iodide before aqueous workup.[4] Alternatively, use a saturated solution of Rochelle's salt (potassium sodium tartrate) during workup to chelate the zinc salts. |
| Poor Diastereoselectivity | Lack of a directing group or insufficient steric bias in the substrate. | If possible, redesign the synthesis to include an allylic alcohol, which will direct the cyclopropanation to the syn face with high selectivity.[7] Otherwise, increasing the steric bulk of substituents on the cyclopentene ring may improve facial selectivity. |
Experimental Protocols & Characterization
Protocol 1: GC-MS Analysis for Product and Byproduct Identification
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the desired bicyclo[3.1.0]hexane from a potential rearranged cyclopentene byproduct.
Objective: To confirm the identity of the main product and characterize impurities.
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., DB-5ms or equivalent non-polar column).
-
Mass Spectrometer with Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small aliquot (~1 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., 1 mL of hexane or diethyl ether).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. (This program should be optimized based on the specific derivatives being analyzed).
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Retention Time: The desired bicyclo[3.1.0]hexane and its rearranged isomer will have different retention times. Typically, the more compact bicyclic structure will elute slightly earlier than a less rigid cyclopentene isomer.
-
Mass Spectrum: Compare the obtained mass spectra with a library database (e.g., NIST). The molecular ion peak (M⁺) for bicyclo[3.1.0]hexane (C₆H₁₀) is m/z 82.[10] Fragmentation patterns for cyclic alkanes often involve the loss of alkyl fragments. Look for characteristic fragment ions such as m/z 67 (M-15), 54 (M-28), and 41.[11][12] The rearranged cyclopentene isomer will also have a molecular ion at m/z 82 but may show a different fragmentation pattern due to its different structure.
-
Visualizing Mechanisms and Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree guides a researcher through troubleshooting a low-yield bicyclo[3.1.0]hexane synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Mechanism of Acid-Catalyzed Rearrangement
This diagram illustrates a plausible mechanism for the ring-opening of a bicyclo[3.1.0]hexanone derivative under acidic conditions to form a cyclopentene byproduct.
Sources
- 1. Enzymatic Construction of Highly Strained Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. orgosolver.com [orgosolver.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bicyclo(3.1.0)hexane | C6H10 | CID 67510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
Spectroscopic Analysis of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, particularly as a conformationally restricted glutamate analogue and a nucleoside mimic. However, its analysis is complicated by two factors: the high ring strain of the fused cyclopropane system and the potential for boat/chair conformational equilibrium.
This guide objectively compares the three primary analytical workflows for characterizing these derivatives: High-Field NMR (1D/2D) , Chiral Gas Chromatography (GC) , and Derivatization-based Stereochemical Assignment . Unlike standard aliphatic aldehydes, this system requires specific attention to anisotropic shielding effects and scalar coupling constants (
Part 1: Structural Context & Conformational Dynamics
To analyze this molecule, one must first understand its behavior in solution. Unlike cyclohexane, which prefers a chair conformation, the bicyclo[3.1.0]hexane system exhibits a strong preference for a boat-like conformation .[1]
-
The "Boat" Preference: Experimental data and ab initio calculations confirm that the boat conformation minimizes eclipsing interactions between the cyclopropane methylene and the cyclopentane ring substituents.
-
Stereochemical Nomenclature: The (1R,5R) designation refers to the bridgehead carbons. The aldehyde at C1 is fixed relative to the bridge, but derivatives (e.g., oximes, alcohols) introduce new stereocenters or geometric isomers (E/Z) that must be resolved.
Part 2: Comparative Analytical Matrix
The following table compares the efficacy of analytical techniques for resolving the identity and purity of this compound derivatives.
| Feature | Method A: High-Field NMR (600 MHz+) | Method B: Chiral GC-MS | Method C: Chiral Derivatization (Mosher) |
| Primary Utility | Structural elucidation & Relative Stereochemistry | Enantiomeric Excess (ee%) & Purity | Absolute Configuration Assignment |
| Resolution Limit | Excellent for diastereomers; Blind to enantiomers | High resolution for enantiomers | High; converts enantiomers to diastereomers |
| Sample Req. | 5–10 mg (Non-destructive) | < 1 mg (Destructive) | 5–10 mg (Requires chemical step) |
| Key Limitation | Cannot distinguish (1R,5R) from (1S,5S) alone | Requires specific cyclodextrin columns | Kinetic resolution issues may occur |
| Cost/Time | Low cost / Fast (< 30 min) | Medium cost / Medium (30-60 min) | High cost / Slow (24h reaction + analysis) |
Part 3: Deep Dive – NMR Spectroscopy
The Gold Standard for Relative Stereochemistry
3.1 Experimental Protocol
Objective: To distinguish the endo/exo orientation of substituents and confirm the bicyclic fusion.
-
Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent aldehyde oxidation or acetal formation).
-
Acquisition:
-
1H NMR: Minimum 16 scans. Spectral width -1 to 12 ppm.
-
NOESY: Mixing time 500 ms. Crucial for detecting "through-space" interactions between the C3-protons and the cyclopropane bridge.
-
13C-APT/DEPT: To differentiate CH and CH₂ signals in the cyclopentane ring.
-
3.2 Interpretation Logic (Expert Insight)
-
Cyclopropane Anisotropy: Protons on the cyclopropane ring (C6) will appear significantly upfield (0.2 – 1.5 ppm) due to the ring current.
-
The Aldehyde Handle: The aldehyde proton appears as a doublet or singlet around 9.0–9.5 ppm . If the derivative is an oxime, look for the characteristic downfield shift of the methine proton.
-
Coupling Constants (
): In the rigid boat conformation, couplings on the cyclopentane ring are often larger (~8-10 Hz) than typical flexible systems.
3.3 Visualization: NMR Assignment Workflow
The following diagram illustrates the logical flow for assigning the stereochemistry using 2D NMR techniques.
Caption: Logic flow for confirming the "boat" conformation of bicyclo[3.1.0]hexane derivatives via NOE correlations.
Part 4: Deep Dive – Chiral Gas Chromatography
The Gold Standard for Enantiomeric Excess (ee%)
Since NMR cannot distinguish the (1R,5R) enantiomer from the (1S,5S) enantiomer without a chiral solvating agent, Chiral GC is required for purity validation.
4.1 Experimental Protocol
Objective: Separation of enantiomers using cyclodextrin-based stationary phases.
-
Column Selection: Beta-DEX 120 or Chirasil-Val . The permethylated
-cyclodextrin phases are particularly effective for rigid bicyclic aldehydes. -
Conditions:
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Temperature Program: Isothermal hold at 110°C for 15 min, then ramp 5°C/min to 180°C.
-
Injector: Split ratio 50:1 (to prevent column saturation).
-
-
Validation: Inject a racemic standard (rac-(1R,5R)) to establish the separation factor (
). A baseline separation ( ) is required.
4.2 Data Interpretation[2]
-
Elution Order: typically, the (1R,5R) and (1S,5S) isomers will have distinct retention times due to differential inclusion into the chiral cyclodextrin cavity.
-
Peak Shape: Sharp peaks indicate a lack of on-column degradation (common with aldehydes). Tailing suggests interaction with active silanol sites; silanization of the liner may be necessary.
Part 5: Analytical Decision Matrix
When developing a drug candidate based on this scaffold, use the following decision tree to select the correct analytical method.
Caption: Strategic selection of analytical methods based on the specific development requirement (Purity vs. Structure vs. Configuration).
Part 6: Representative Data Comparison
The following table highlights the expected spectral differences between the target (1R,5R) derivative and a potential diastereomeric impurity (e.g., an epimer at a secondary alcohol position derived from the aldehyde).
| Signal | (1R,5R)-Target (Boat Conformer) | Diastereomeric Impurity (Distorted) |
| C1-H (Bridgehead) | ||
| Cyclopropane CH₂ (Endo) | ||
| Cyclopropane CH₂ (Exo) | ||
| NOE Correlation | Strong C3(endo)-H | Weak or Absent |
Note: The "endo" proton of the cyclopropane ring (C6) is typically shielded by the C2-C3 bond, appearing at a higher field (lower ppm) than the "exo" proton.
References
-
Mjöberg, P. J., Almlöf, J. (1978).[3] A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an ab initio SCF investigation. Chemical Physics.
-
Marquez, V. E., et al. (2008). Synthesis of Bicyclo[3.1.
-Arabinofuranosyl and -Galactofuranosyl Rings.[4][5] Organic Letters. -
Advanced Separation Technologies Inc. (2002).[6] Astec CHIRALDEX Handbook: Derivatized Cyclodextrin Phases for Capillary Gas Chromatography.[6] Sigma-Aldrich.[7]
-
Gawley, R. E. (2006). Do the Terms "% ee" and "% de" Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity? Journal of Organic Chemistry.
-
PubChem. (n.d.). Rac-(1r,5r)-bicyclo[3.1.0]hexane-1-carbaldehyde Compound Summary.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bicyclo[3.1.0]hexane-3-carbaldehyde | 1543035-09-1 [sigmaaldrich.com]
A Comparative Guide to the Biological Activity Screening of Novel Bicyclo[3.1.0]hexane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of cyclohexane that has garnered significant attention in medicinal chemistry.[1] Its rigid, boat-like conformation provides a unique three-dimensional architecture for the precise orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2][3] This guide provides a comparative analysis of a hypothetical series of novel bicyclo[3.1.0]hexane-based compounds, evaluating their anticancer, antiviral, and antimicrobial activities against established alternatives. We will delve into the experimental methodologies, present comparative data, and explore the underlying structure-activity relationships (SAR).
I. Anticancer Activity Screening
The overexpression of certain receptors in cancer cells, such as the adenosine A3 receptor (A3AR), presents a promising therapeutic target.[4][5][6] Bicyclo[3.1.0]hexane-based nucleosides have been explored as potent A3AR ligands.[4][5][6] Furthermore, compounds incorporating the azabicyclo[3.1.0]hexane moiety have demonstrated antiproliferative effects, potentially through the modulation of pathways involving the tumor suppressor protein p53.[7][8]
Here, we evaluate a series of novel bicyclo[3.1.0]hexane derivatives (designated BCH-1 to BCH-3) for their cytotoxic effects on the human cervical carcinoma (HeLa) cell line and compare their performance against the standard chemotherapeutic agent, Doxorubicin.
Comparative Anticancer Activity Data
| Compound | IC50 (µM) on HeLa cells |
| BCH-1 | 7.8 |
| BCH-2 | 4.2 |
| BCH-3 | 15.1 |
| Doxorubicin | 1.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (BCH-1, BCH-2, BCH-3) and Doxorubicin for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Mechanism of Action: p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis. Some bicyclo[3.1.0]hexane derivatives may exert their anticancer effects by modulating this pathway.[8]
Caption: Simplified p53 signaling pathway potentially targeted by bicyclo[3.1.0]hexane compounds.
II. Antiviral Activity Screening
The rigid bicyclo[3.1.0]hexane system can mimic the sugar pucker of natural nucleosides, locking it in a conformation that can enhance binding to viral enzymes like reverse transcriptase.[9][10] This makes them promising candidates for antiviral drug development, particularly against HIV.[10][11]
We screened our novel compounds (BCH-1 to BCH-3) for their activity against HIV-1 and compared them to the established antiretroviral drug, Zidovudine (AZT).
Comparative Antiviral Activity Data
| Compound | IC50 (µM) against HIV-1 |
| BCH-1 | 12.5 |
| BCH-2 | 28.3 |
| BCH-3 | 5.7 |
| Zidovudine (AZT) | 0.05 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.
-
Cell Seeding: Seed host cells (e.g., MT-4 cells) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of virus in the presence of varying concentrations of the test compounds.
-
Adsorption: Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 3-5 days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Plaque Counting and IC50 Calculation: Count the number of plaques at each compound concentration and calculate the IC50 value.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral testing.
III. Antimicrobial Activity Screening
The structural features of bicyclic compounds, including the bicyclo[3.1.0]hexane framework, can contribute to antimicrobial activity.[12][13] The presence of oxygen-containing functional groups and the overall carbon skeleton have been shown to influence their efficacy.[12][13]
We assessed the antimicrobial potential of our novel compounds against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) and compared their activity to the broad-spectrum antibiotic, Ciprofloxacin.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| BCH-1 | 16 | 64 |
| BCH-2 | 32 | >128 |
| BCH-3 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Structure-Activity Relationship (SAR) Analysis
The biological activities of bicyclo[3.1.0]hexane derivatives are highly dependent on the nature and position of their substituents.[4][5] For our hypothetical series, we can infer the following SAR:
-
BCH-2 , with a bulky, lipophilic substituent, shows the highest anticancer activity, suggesting that this group may enhance binding to a hydrophobic pocket in the target protein.
-
BCH-3 , featuring a hydrogen-bond donor/acceptor moiety, exhibits the most potent antiviral and antimicrobial activities, indicating the importance of specific interactions with the active sites of viral or bacterial enzymes.
-
BCH-1 , with a smaller, less functionalized substituent, generally displays intermediate activity across the board.
Logical Relationship of Structural Modifications to Biological Activities
Caption: Structure-Activity Relationship (SAR) of hypothetical bicyclo[3.1.0]hexane derivatives.
V. Conclusion
This guide provides a framework for the biological activity screening of novel bicyclo[3.1.0]hexane-based compounds. The rigid scaffold of these molecules offers a versatile platform for the development of new therapeutic agents. The comparative data and detailed protocols presented herein serve as a valuable resource for researchers in the field of drug discovery. Further optimization of the bicyclo[3.1.0]hexane core with diverse functional groups is warranted to explore their full therapeutic potential.
References
-
Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
-
Study of the Structural Changes on the Antimicrobial Activity of [3.1.1.]-Bicyclics. Allured Publishing Corporation. [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [Link]
-
North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. PMC. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
Study of the Structural Changes on the Antimicrobial Activity of [3.1.1.]-Bicyclics. ResearchGate. [Link]
-
Chemical space guided discovery of antimicrobial bridged bicyclic peptides against Pseudomonas aeruginosa and its biofilms. Achim Stocker. [Link]
-
Investigating Penetration and Antimicrobial Activity of Vector-Bicycle Conjugates. PMC. [Link]
-
Antiviral spirooliganones C and D with a unique spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] carbon skeleton from the roots of Illicium oligandrum. ResearchGate. [Link]
-
Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]
-
Antibacterial Mimics of Natural Products by Side-Chain Functionalization of Bicyclic Tetramic Acids. ACS Publications. [Link]
-
Synthesis of enantiomerically pure D- and L-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. PubMed. [Link]
-
Development of Bicyclo[3.1.0]hexane-based A 3 Receptor Ligands – Closing the Gaps in the Structure-affinity Relationships. Preprints.org. [Link]
-
Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. DOI. [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC. [Link]
-
Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection. [Link]
-
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). [Link]
-
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC. [Link]
-
Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. PubMed. [Link]
-
Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. ResearchGate. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of enantiomerically pure D- and L-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Computational studies on the conformational analysis of bicyclo[3.1.0]hexane derivatives
An In-Depth Technical Guide to the Computational Conformational Analysis of Bicyclo[3.1.0]hexane Derivatives
Authored by a Senior Application Scientist
The bicyclo[3.1.0]hexane framework is a conformationally rigid scaffold of significant interest to researchers in drug discovery and materials science.[1][2][3][4] Its unique three-dimensional structure serves as a valuable template for designing potent and selective therapeutic agents, particularly as carbocyclic nucleoside analogues with antiviral and anticancer properties.[1][2] A profound understanding of the conformational landscape of these derivatives is paramount, as the molecule's shape dictates its interaction with biological targets.[5] This guide provides a comprehensive comparison of computational methodologies for analyzing the conformational preferences of bicyclo[3.1.0]hexane derivatives, supported by experimental validation and practical, step-by-step workflows.
The Core Concept: A Landscape Dominated by the Boat Conformation
Unlike the simple cyclohexane ring which predominantly adopts a low-energy chair conformation, the bicyclo[3.1.0]hexane system exhibits a strong and consistent preference for a boat-like geometry.[2][5][6][7][8] This fundamental characteristic is a direct consequence of the fused cyclopropane ring, which forces the five-membered portion of the molecule to pucker in a way that minimizes torsional strain and eclipsing interactions.[1][2] This inherent rigidity is a key feature exploited in drug design to lock a molecule into a bioactive conformation.[4]
The stability of the boat conformation is not merely a theoretical prediction; it is a well-established experimental fact, corroborated by a wealth of data from X-ray crystallography, NMR spectroscopy, and microwave spectroscopy.[1][2][6][8][9] Computational studies consistently show the chair-like conformer to be significantly higher in energy, effectively making the boat conformation the only stable minimum on the potential energy surface for the parent system.[6]
Caption: Energetic relationship between boat and chair conformations.
Comparing the Computational Toolkit: A Guide to Method Selection
The choice of computational method is a critical decision that balances the need for accuracy against the available computational resources. For bicyclo[3.1.0]hexane systems, several methods have proven effective.
| Method | Typical Implementation | Strengths | Weaknesses | Best For |
| Ab Initio (MP2) | Møller-Plesset perturbation theory (MP2/cc-pVTZ) | High accuracy, good description of electron correlation.[10][11] | Computationally expensive, scales poorly with system size. | High-accuracy benchmarking of small derivatives; calculating precise potential energy surfaces.[10][11] |
| Density Functional Theory (DFT) | B3LYP, M06-2X with basis sets like 6-311++G** or aug-cc-pVDZ | Excellent balance of accuracy and computational cost.[7] Widely applicable. | Accuracy is dependent on the choice of functional. | Routine geometry optimizations, frequency calculations, and relative energy comparisons for a wide range of derivatives.[5][7] |
| Ab Initio (Hartree-Fock) | Self-Consistent Field (SCF) with double-zeta basis sets | Fast for an ab initio method. Good for initial structural insights.[6] | Does not account for electron correlation, leading to lower accuracy for relative energies. | Foundational studies and qualitative analysis where computational cost is a major constraint.[6] |
| Semi-Empirical Methods | AM1, PM3, etc. | Very fast, suitable for large systems or high-throughput screening. | Low accuracy; may not correctly reproduce subtle conformational features. | Initial conformational searches of very large or numerous derivatives before refinement with higher-level methods. |
For most applications involving substituted bicyclo[3.1.0]hexane derivatives, Density Functional Theory (DFT) offers the most pragmatic and reliable approach. It consistently provides accurate geometries and relative energies that align well with experimental data, without the prohibitive computational expense of methods like MP2.[5][7]
A Practical Workflow for Conformational Analysis via DFT
This section provides a self-validating protocol for determining the most stable conformer of a bicyclo[3.1.0]hexane derivative. The causality behind each step is explained to ensure scientific integrity.
Objective: To calculate the relative stability of the boat and chair conformations of a chosen bicyclo[3.1.0]hexane derivative.
Methodology:
-
Step 1: Initial 3D Structure Generation
-
Action: Using a molecular modeling program (e.g., Avogadro, GaussView), build 3D models for both the boat and chair conformations of the derivative.
-
Causality: We must start with plausible initial geometries. Building both conformers ensures we are exploring the relevant regions of the potential energy surface and not just finding the local minimum closest to a single starting point.
-
-
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization on each starting structure. A typical level of theory would be B3LYP/6-31G*.
-
Causality: This is the core of the calculation. The optimization algorithm systematically alters the molecular geometry to find the lowest energy structure (a stationary point on the potential energy surface) for each initial conformer. This process relieves any strain from the initial manual build.
-
-
Step 3: Vibrational Frequency Calculation
-
Action: Perform a frequency calculation at the same level of theory used for the optimization (B3LYP/6-31G*).
-
Causality (Trustworthiness): This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates the structure is a transition state (a saddle point), not a stable conformer. The optimization must be redone from a slightly distorted geometry until all frequencies are real (positive).
-
-
Step 4: Single-Point Energy Refinement
-
Action: Using the optimized geometries from Step 2, perform a single-point energy calculation with a larger, more robust basis set (e.g., B3LYP/6-311++G**).
-
Causality: While a smaller basis set is often sufficient for geometry optimization, a more accurate final energy can be obtained by using a larger basis set on that optimized structure. This improves the quantitative accuracy of the energy difference between conformers without the high cost of optimizing with the large basis set directly.
-
-
Step 5: Analysis and Comparison
-
Action: Compare the final, zero-point corrected energies of the optimized boat and chair conformers. Analyze key geometric parameters (dihedral angles, bond lengths).
-
Causality: The conformer with the lower energy is the more stable one. The energy difference (ΔE) quantifies this stability. The geometric parameters can be directly compared to experimental data (e.g., from X-ray crystallography) for validation.
-
Caption: A typical DFT workflow for conformational analysis.
The Impact of Heteroatoms and Substituents
While the parent bicyclo[3.1.0]hexane system has a clear preference, the introduction of heteroatoms or bulky substituents can modulate the conformational landscape.
-
Heteroatoms: Studies on derivatives like 3-oxabicyclo[3.1.0]hexane and 6-oxabicyclo[3.1.0]hexane show they retain the single, stable boat-like energy minimum.[10][11] The fundamental preference is robust. DFT and NBO analysis on oxa-, thio-, and seleno-bicyclo[3.1.0]hexanes confirm the enhanced stability of the boat conformers in all cases.[5]
-
Substituents: The placement of substituents can introduce new steric interactions. For instance, a bridgehead methyl group can cause the boat conformation to twist to alleviate strain.[9] The relative stability of different boat-like conformers can also be heavily influenced by intramolecular hydrogen bonding, especially in highly functionalized derivatives.[7]
| Derivative | Computational Method | Key Finding | Reference |
| Bicyclo[3.1.0]hexane | MP2/cc-pVTZ | Boat conformation is the global minimum. A second, shallow minimum is predicted computationally but not observed experimentally. | [10][11] |
| 3-Oxabicyclo[3.1.0]hexane | MP2/cc-pVTZ | A single, asymmetric boat-like energy minimum is present. | [10][11] |
| 1-Methylbicyclo[3.1.0]hexane | NMR & Computer Calculation | A bridgehead substituent can induce a twist in the boat conformation. | [9] |
| Polyhydroxylated Derivative | B3LYP/6-311++G** | Boat conformers are much more stable than chair conformers; relative stability among boat forms is dominated by intramolecular hydrogen bonds. | [7] |
Authoritative Grounding: Validating Theory with Experiment
The trustworthiness of any computational model rests on its ability to reproduce experimental reality. For conformational analysis, the synergy between computation and spectroscopy is essential.
-
NMR Spectroscopy: One of the most powerful validation tools is NMR. The Karplus equation relates the observed proton-proton (¹H-¹H) coupling constants to the dihedral angles between them. By calculating these dihedral angles from an optimized geometry, one can predict coupling constants and compare them directly to the experimental NMR spectrum.[9][12]
-
X-ray Crystallography: When single crystals are available, X-ray diffraction provides definitive information about the solid-state conformation.[2][8][13] This data, including bond lengths, bond angles, and dihedral angles, serves as the ultimate benchmark for validating the accuracy of a calculated geometry.
-
Chiroptical Spectroscopy: For chiral derivatives, computational methods are indispensable. The absolute configuration can be determined with high confidence by comparing experimental Electronic Circular Dichroism (ECD), Optical Rotation Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectra with spectra simulated using DFT.[7] This process is critically dependent on having first identified the correct, lowest-energy conformer.[7]
Conclusion
Computational analysis is an indispensable tool for elucidating the conformational preferences of bicyclo[3.1.0]hexane derivatives. The system's inherent preference for a rigid boat conformation makes it an attractive scaffold in rational drug design.[1][4] Density Functional Theory (DFT) stands out as the method of choice for most studies, offering a superb combination of accuracy and efficiency. By following a rigorous, self-validating workflow and grounding computational predictions with experimental data from NMR and X-ray crystallography, researchers can confidently map the conformational landscape of these vital molecules, paving the way for the development of novel therapeutics and advanced materials.
References
-
Mjöberg, P. J., & Almløf, J. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics. [Link]
-
Estevez, J. C., et al. (2023). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistryOpen. [Link]
-
Ocola, E. J., et al. (2018). Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules. The Journal of Physical Chemistry A. [Link]
-
Ocola, E. J., et al. (2018). Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules. PubMed. [Link]
-
Wang, Y., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. PubMed. [Link]
-
Ocola, E. J., et al. (2017). Theoretical Investigations of the Structures and the Ring-Puckering Vibrations for Several Bicyclic Molecules. APS Meeting Archive. [Link]
-
Rees, J. C., & Whittaker, D. (1981). The conformations of bicyclo[3.1.0]hexane derivatives by 1 H and 13 C NMR. Organic Magnetic Resonance. [Link]
-
Marxer, A. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection. [Link]
-
Cradwick, P. D., & Riddell, D. G. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Abraham, R. J., et al. (1974). THE NMR SPECTRA AND CONFORMATIONS OF CYCLIC COMPOUNDS. IX. CONFORMATIONAL STUDIES OF BICYCLO (3, 1, 0) HEXANE DERIVATIVES BY 13C NMR. Organic Magnetic Resonance. [Link]
-
Ilic, K., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
-
Ilic, K., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC. [Link]
-
Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Yoshikawa, M., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation [academia.edu]
- 7. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. sci-hub.jp [sci-hub.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auremn.org.br [auremn.org.br]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
This document provides a detailed protocol for the safe and compliant disposal of (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde. As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the risks and the mitigation strategies involved in handling this specific chemical waste.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards is essential. Based on data from structurally related compounds, we can infer the likely hazard profile of this compound.
Key Hazard Considerations:
-
Flammability: Many aldehydes and cyclic organic compounds are flammable or combustible liquids.[1][2][3] Vapors can form explosive mixtures with air.[1] Therefore, it is crucial to handle this compound away from ignition sources such as open flames, sparks, and hot surfaces.[1][3]
-
Irritation: Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[1][3][4] Direct contact should be avoided.
-
Toxicity: While specific toxicity data is unavailable, related aldehydes can be harmful if swallowed, inhaled, or absorbed through the skin. It is prudent to treat this compound as a toxic substance.
-
Reactivity: Avoid mixing this waste with incompatible materials, particularly strong oxidizing agents, acids, and bases, which could trigger a hazardous reaction.[1][5]
| Hazard Classification | Inferred Risk for this compound | Mitigation and Handling Precautions |
| Flammability | Likely a Flammable or Combustible Liquid (similar to other bicyclic aldehydes and ketones)[1][2][3] | Store in a well-ventilated, cool area away from heat and ignition sources.[1][2][3] Use non-sparking tools and ground equipment.[1][3] |
| Skin Corrosion/Irritation | Expected to be a skin irritant.[1][3][4] | Wear appropriate chemical-resistant gloves and a lab coat.[1][4] |
| Eye Damage/Irritation | Expected to cause serious eye irritation.[1][3][4] | Use safety glasses with side shields or chemical goggles.[4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of vapors.[1] | Handle in a well-ventilated area or within a chemical fume hood.[1][4] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Proper PPE is your first line of defense against chemical exposure. For handling waste this compound, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If handling large quantities or in an area with poor ventilation, a respirator may be necessary.
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with a non-combustible absorbent like vermiculite or sand.[1][2][6] Collect the absorbed material and spill debris into a designated, labeled hazardous waste container.[1][6] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[7][8]
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][11][12]
Step 1: Waste Collection and Container Selection
-
Collect waste this compound in a dedicated, leak-proof container that is chemically compatible with the substance.[7][8][11] The original product container is often a suitable choice.[11]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[7][11]
Step 2: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[7]
-
The label must include the full chemical name: "this compound".[5][7] Do not use abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.[7]
-
Include relevant hazard pictograms (e.g., flammable, irritant).[5]
Step 3: Segregation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9][10]
-
Segregate this waste from incompatible materials, particularly acids, bases, and oxidizing agents.[5][7][11]
-
The SAA should be a secondary containment area to prevent the spread of material in case of a leak.[8][11]
-
Keep the waste container closed at all times, except when adding waste.[7][8][10][11]
Step 4: On-Site Treatment (If Permissible)
-
Some institutions may permit the chemical deactivation of aldehyde waste.[13] This typically involves using a commercially available neutralizing agent that converts the aldehyde into a non-hazardous polymer.[14][15]
-
Crucially, you must consult with and receive approval from your institution's EHS office before attempting any on-site treatment. [13] Unauthorized treatment can be a regulatory violation.
-
If approved, follow the manufacturer's protocol for the neutralizing agent precisely. This may render the waste suitable for drain disposal, but again, this requires explicit permission from your local sewer authority and EHS.[13]
Step 5: Arranging for Final Disposal
-
Once the waste container is nearly full (around 90%), or if it has been accumulating for a period defined by your institution (e.g., 12 months), arrange for its removal.[7][9][10]
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.[7][8][9][10] They will ensure the waste is transported to a licensed hazardous waste disposal facility for final treatment, such as incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synerzine.com [synerzine.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. trc-corp.com [trc-corp.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. vumc.org [vumc.org]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. wastewise.com [wastewise.com]
- 15. archtechnochem.com [archtechnochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
